2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
Description
2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride (CAS: 2094615-71-9) is a nitrogen-containing heterocyclic compound featuring an imidazole core substituted with a 3-methoxyazetidine group and a methyl group at the 1-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is reported as C₈H₁₅Cl₂N₃O (molar mass: 240.13 g/mol) in aggregated sources , though discrepancies exist in the provided evidence (e.g., lists an unrelated formula, likely due to mislabeling). The compound’s structural uniqueness lies in the strained 4-membered azetidine ring and the electron-donating methoxy group, which may influence its reactivity and binding properties in biological systems.
Properties
IUPAC Name |
2-(3-methoxyazetidin-3-yl)-1-methylimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-7(11)8(12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRYWYBQNOQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CNC2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, enhancing its versatility in chemical reactions.
| Application | Description |
|---|---|
| Synthesis | Used in creating novel heterocycles |
| Catalysis | Potential as a catalyst in chemical processes |
Biology
Research indicates that 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride exhibits various biological activities, including antimicrobial and anticancer properties. Its structural similarities to histidine enable it to bind effectively with protein molecules, which may enhance its pharmacological efficacy.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Potential for inhibiting cancer cell growth |
Medicine
The compound is under investigation for its therapeutic potential in treating infectious diseases and cancers. Studies suggest that it may act as an inhibitor of diacylglycerol O-acyltransferase type 1 (DGAT1), which is relevant in managing conditions like obesity and diabetes mellitus.
Case Study : A patent (WO2012044567A2) describes imidazole derivatives, including this compound, as inhibitors for DGAT1, indicating their potential use in treating hyperlipidemia and related metabolic disorders .
Industrial Applications
In industry, this compound is explored for its potential use in developing new materials or as a catalyst in chemical manufacturing processes.
| Industrial Use | Description |
|---|---|
| Material Development | Potential for creating advanced materials |
| Catalysis | May enhance reaction efficiencies in manufacturing |
Mechanism of Action
The mechanism of action of 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
A. Azetidine vs. Pyrrolidine Rings
B. Salt Form and Solubility
- Dihydrochloride salts (target compound, –14) generally exhibit higher aqueous solubility than monohydrochlorides (). This property is critical for bioavailability in drug development .
- Safety Note: Dihydrochloride salts of imidazole derivatives (e.g., sensitizing agents in ) underscore the need for rigorous toxicity profiling, though data for the target compound remain unspecified .
Research and Development Considerations
- Crystallography : Tools like SHELXL () and OLEX2 () are widely used for structural refinement of similar compounds, suggesting their applicability for characterizing the target compound’s crystalline form .
- Discrepancies : Conflicting molecular formulas in (C₅H₁₂ClNS) vs. (C₈H₁₅Cl₂N₃O) highlight the need for verification via authoritative databases like PubChem or CAS.
Biological Activity
2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, synthesis, and therapeutic implications of this compound, supported by relevant data tables and research findings.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₅H₁₂Cl₂N₃O |
| Molecular Weight | 153.68 g/mol |
| CAS Number | 2094615-71-9 |
| IUPAC Name | This compound |
| Appearance | White powder |
Biological Activity Overview
The biological activity of imidazole derivatives, including this compound, has been extensively studied. Imidazole compounds are known for their broad range of pharmacological effects, including:
- Antimicrobial Activity : Imidazole derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some imidazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and cell cycle arrest .
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to 2-(3-methoxyazetidin-3-yl)-1-methyl-1H-imidazole. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | ≤ 0.25 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Standard Drug (Vancomycin) | 1 | MRSA |
This data indicates that the compound possesses potent antibacterial properties comparable to established antibiotics .
Antitumor Activity
Research has highlighted the potential of imidazole derivatives in cancer treatment. A specific study focused on the ability of certain compounds to inhibit farnesyltransferase (FT), an enzyme crucial for tumor cell proliferation:
| Compound | IC₅₀ (nM) | Effect on Tumor Cells |
|---|---|---|
| This compound | 160 | Inhibition of anchorage-independent growth in H-Ras transformed cells |
This suggests that the compound may play a role in targeting specific oncogenic pathways .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions that yield its unique structure. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazole ring significantly affect biological activity. For instance, substituents at the 4-position enhance antimicrobial efficacy while maintaining low cytotoxicity towards human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
